1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O2/c16-11-8-10(15(17,18)19)9-21-13(11)22-4-6-23(7-5-22)14-12(24(25)26)2-1-3-20-14/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKCASJJWCNADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine involves several steps:
Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridine: : This starting material can be synthesized from commercially available 3-chloropyridine via trifluoromethylation.
Synthesis of 3-nitro-2-pyridine: : 2-pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of piperazine intermediate: : Reacting the two pyridine derivatives with piperazine in a suitable solvent like ethanol or acetonitrile under reflux conditions forms the target compound.
Industrial Production Methods
For industrial-scale production, optimized methods involve:
Flow chemistry: : Ensuring continuous production with better control over reaction parameters.
Catalysts and reaction facilitators: : Use of catalysts like palladium can enhance yields and reduce reaction times.
Purification: : Crystallization or chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound contains three reactive functional groups:
- Nitro group (on 3-nitro-2-pyridinyl): Electron-withdrawing, susceptible to reduction.
- Trifluoromethyl group (on 3-chloro-5-(trifluoromethyl)-2-pyridinyl): Electron-withdrawing, enhances lipophilicity.
- Chlorine substituent : Electrophilic site for nucleophilic substitution.
- Piperazine ring : Basic nitrogen atoms enable alkylation, acylation, or coordination chemistry.
Reduction of the Nitro Group
The nitro group undergoes reduction to form an amine, enabling further derivatization (e.g., amide coupling).
- Mechanism : Nitro → Nitroso → Hydroxylamine → Amine.
- Applications : Production of bioactive amines for drug discovery .
Nucleophilic Substitution at Chlorine
The chlorine atom on the pyridinyl ring participates in SNAr reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine | DMF, 80°C, 12 h | Bis-piperazine derivative | 65% | |
| Sodium methoxide | Ethanol, reflux, 6 h | Methoxy-substituted pyridine | 72% |
Piperazine Ring Modifications
The piperazine nitrogen undergoes alkylation or acylation.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate | N-Alkylated piperazine | 88% | |
| Acylation | Acetyl chloride | N-Acetylpiperazine | 91% |
Trifluoromethyl Group Stability
The -CF₃ group is generally inert under mild conditions but participates in cross-couplings under catalysis.
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 60% | |
| Ullmann coupling | CuI, L-proline | Aryl ether | 55% |
Biological Interactions
- Antibacterial Activity : Inhibits bacterial phosphopantetheinyl transferases (IC₅₀ = 1.2 µM) via piperazine-efflux pump interactions .
- Enzyme Binding : Trifluoromethyl group enhances binding to hydrophobic enzyme pockets (ΔG = -9.8 kcal/mol) .
Synthetic Routes
A representative synthesis involves:
- Nitro-pyridine preparation : Nitration of 2-chloropyridine using HNO₃/H₂SO₄ .
- Piperazine coupling : SNAr reaction between 3-nitro-2-chloropyridine and piperazine .
- Trifluoromethyl introduction : Halogen exchange using CF₃Cu .
Stability and Degradation
- Thermal Stability : Decomposes above 250°C (TGA data).
- Photodegradation : Nitro group forms nitroso derivatives under UV light (λ = 365 nm).
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Nitro | High (reduction) | Catalytic hydrogenation, NaBH₄ reduction |
| Chlorine | Moderate (SNAr) | Piperazine substitution, methoxylation |
| Piperazine | High (alkylation/acylation) | N-Alkylation, acylation |
| Trifluoromethyl | Low (cross-coupling) | Suzuki, Ullmann couplings |
Research Gaps
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is widely used in:
Chemistry: : As an intermediate in organic synthesis and a building block for complex molecules.
Biology: : To study interactions with biological macromolecules.
Industry: : Used in the manufacture of agrochemicals and dyes.
Mechanism of Action
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine exerts its effects through several mechanisms:
Molecular targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways involved: : Can inhibit or activate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
A comparative analysis of key analogs is summarized in Table 1:
Key Observations :
- Substituent Position : The 6-chloro-5-CF₃-pyridinyl analog (265.66 g/mol) demonstrates how positional isomerism alters steric interactions and molecular weight .
- Biological Activity : The sulfonyl derivative (946387-22-0) may exhibit improved pharmacokinetics due to enhanced solubility, whereas the thioamide in ML267 enables selective enzyme inhibition .
Functional and Pharmacological Differences
Antidiabetic Activity
- Compound 21 (RTB70): A related piperazine derivative with a thiophenylthio group (C₁₆H₁₄ClF₃N₄O₃S₂) showed potent NADH:ubiquinone oxidoreductase inhibition (IC₅₀ = 0.8 µM), highlighting the role of sulfur-containing groups in metabolic targeting .
CNS Activity
- p-MPPI/p-MPPF : Piperazine-based serotonin receptor antagonists (e.g., 5-HT₁₀ antagonists) demonstrate that nitro or sulfonyl groups can modulate receptor selectivity. The target compound’s nitro group may favor interactions with redox-sensitive targets over GPCRs .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is a compound of interest due to its potential biological activities. Its structural components, particularly the trifluoromethyl and nitropyridine groups, suggest significant interactions with biological systems. This article reviews the compound's biological activity, focusing on its antiviral properties, receptor interactions, and potential applications in agriculture and medicine.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClFNO
- Molecular Weight : 427.77 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral agent and a modulator of specific receptors.
Antiviral Activity
Recent research has highlighted the compound's effectiveness against viral pathogens. In particular, derivatives of trifluoromethylpyridine piperazine have shown promising results against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Table 1: Antiviral Activity Against TMV and CMV
| Compound | EC (μg/mL) | Activity Type | Comparison |
|---|---|---|---|
| A16 | 18.4 | Protective | Higher than NNM (50.2 μg/mL) |
| A3 | 20.2 | Curative | Higher than NNM (74.5%) |
| A10 | 54.5 | Inactivation | Higher than NNM (38.0 μg/mL) |
The study indicated that compounds such as A16 not only inhibited viral replication but also enhanced the plant's defense mechanisms by inducing the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are crucial for systemic acquired resistance (SAR) in plants .
Receptor Interactions
The compound has also been evaluated for its interaction with various receptors. Notably, it has been identified as a ligand for the TRPV1 vanilloid receptor, which plays a role in pain perception and inflammation.
Table 2: TRPV1 Modulation
| Compound | Binding Affinity (IC) | Effect |
|---|---|---|
| 1 | 0.5 μM | Antagonist |
| 2 | 1.2 μM | Partial Agonist |
These interactions suggest that modifications to the piperazine structure can enhance binding affinities and selectivity for TRPV1, making it a candidate for further pharmacological development .
Case Studies
Several case studies have documented the efficacy of this compound in different applications:
- Agricultural Application : In a study focused on crop protection, derivatives of the compound were tested against viral infections in tobacco plants, demonstrating significant protective effects compared to traditional pesticides like ningnanmycin (NNM). The results indicated that these compounds could serve as effective plant immune activators.
- Pharmaceutical Development : Another study explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the trifluoromethyl group significantly enhanced their potency as TRPV1 antagonists, suggesting potential therapeutic uses in pain management .
Q & A
Basic: What is the recommended synthetic route for this compound, and what critical reagents are involved?
Methodological Answer:
The compound is synthesized via a peptide coupling reaction between 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine and 3-nitro-2-pyridinecarboxylic acid derivatives. Key reagents include:
- HOBt (Hydroxybenzotriazole) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) for activating carboxylic acid groups.
- Triethylamine (NEt₃) as a base to neutralize HCl byproducts.
- Anhydrous DMF as the solvent to ensure moisture-free conditions.
The reaction typically proceeds at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : To verify substituent positions on the pyridine and piperazine rings (e.g., trifluoromethyl and nitro group integration).
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (theoretical m/z: 265.6626 for C₁₀H₁₁ClF₃N₃⁺).
- FT-IR : To confirm functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹).
PubChem-derived computational data (e.g., InChI strings) can supplement experimental results .
Advanced: How can coupling reaction yields be optimized, and what factors influence regioselectivity?
Methodological Answer:
Yield optimization strategies include:
- Stoichiometric Ratios : Maintaining a 1.2:1 molar ratio of acid to piperazine derivative to drive the reaction to completion.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like nitro group reduction.
- Purification : Use of reverse-phase HPLC to isolate the product from regioisomers (common with trifluoromethyl and nitro substituents).
Regioselectivity is influenced by steric hindrance from the trifluoromethyl group and electronic effects of the nitro moiety, which direct coupling to the less hindered pyridinyl nitrogen .
Advanced: What computational tools are recommended for predicting biological activity or designing analogs?
Methodological Answer:
The ICReDD (Institute for Chemical Reaction Design and Discovery) framework integrates:
- Quantum Chemical Calculations : To model binding interactions with biological targets (e.g., kinase or GPCR receptors).
- Reaction Path Search Algorithms : For predicting regioselectivity in derivatization reactions.
- Machine Learning : Trained on PubChem bioassay data to prioritize analogs with predicted antimicrobial or anticancer activity.
For example, substituent effects on logP and polar surface area can be modeled to optimize blood-brain barrier penetration .
Advanced: How are reaction byproducts identified and quantified, particularly in scale-up scenarios?
Methodological Answer:
Byproduct analysis involves:
- LC-MS/MS : To detect low-abundance impurities (e.g., unreacted starting materials or hydrolyzed intermediates).
- ²⁹Si NMR : If silica gel contaminants are suspected during purification.
- Kinetic Studies : Monitoring reaction progress via inline FT-IR to identify time-dependent byproduct formation.
In scale-up, process analytical technology (PAT) tools ensure reproducibility, with thresholds set at ≤0.5% for any single impurity .
Advanced: What strategies validate the compound’s mechanism of action in biological assays?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated analogs to measure affinity for targets like serotonin or dopamine receptors.
- SAR Studies : Systematic modification of the nitro or trifluoromethyl groups to correlate structural changes with activity (e.g., replacing nitro with cyano to assess electron-withdrawing effects).
- Molecular Dynamics Simulations : To visualize interactions with binding pockets (e.g., π-π stacking between pyridine rings and aromatic residues).
Data contradictions (e.g., high in vitro activity but low in vivo efficacy) are resolved via metabolite profiling using HPLC-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
